

SHP394: A Potent and Selective Chemical Probe for Elucidating SHP2 Phosphatase Function

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Compound of Interest

Compound Name: SHP394

Cat. No.: B15578153

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).^{[1][2]} As a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, SHP2 is implicated in regulating cell growth, differentiation, and survival.^{[1][3]} Dysregulation of SHP2 activity is associated with the pathogenesis of developmental disorders and various cancers, making it a compelling therapeutic target.^[2] **SHP394** has emerged as a potent, selective, and orally bioavailable allosteric inhibitor of SHP2, serving as an invaluable chemical probe to investigate the multifaceted roles of this phosphatase in health and disease.^{[4][5][6]} This guide provides a comprehensive overview of **SHP394**, including its biochemical and cellular activity, pharmacokinetic properties, and detailed experimental protocols for its use.

Data Presentation: Quantitative Activity and Pharmacokinetics of SHP394

The following tables summarize the key quantitative data for **SHP394**, providing a clear comparison of its biochemical potency, cellular activity, and pharmacokinetic parameters.

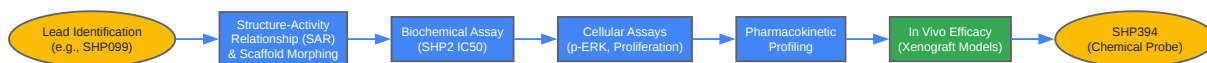
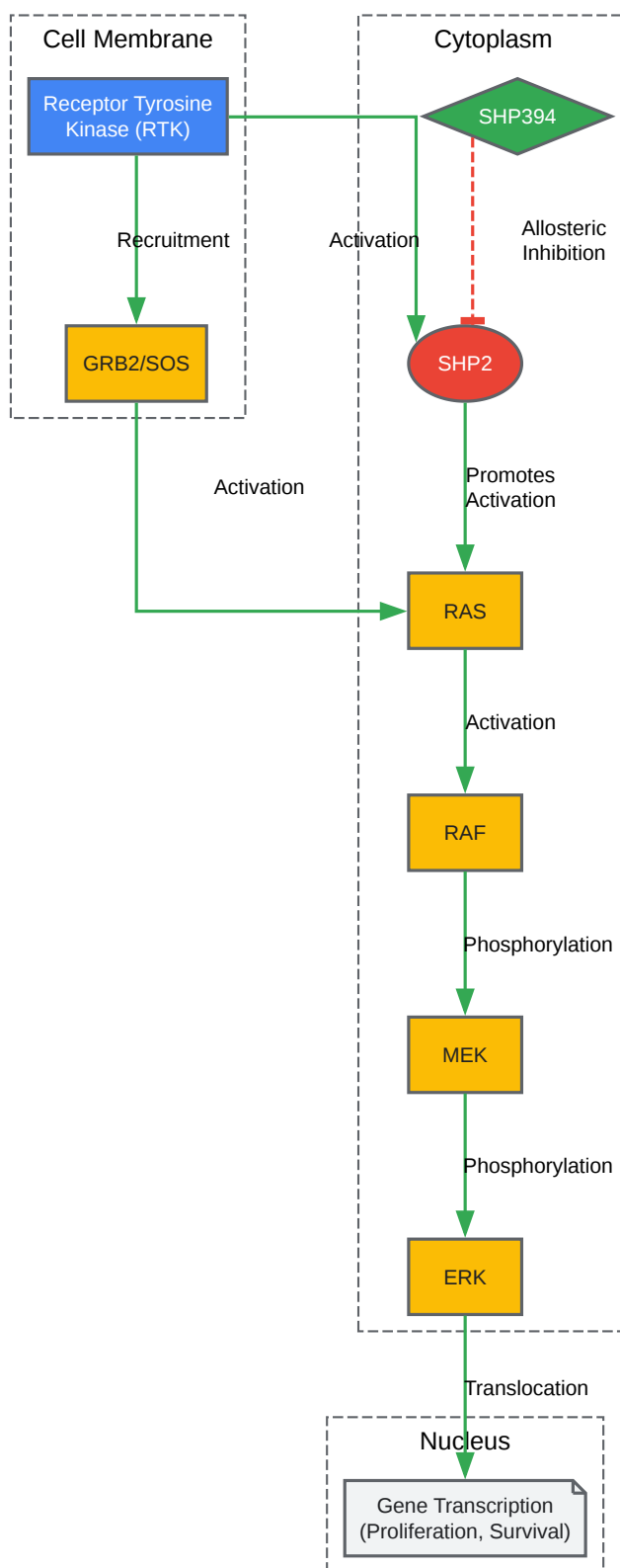
Parameter	Value	Description	Reference(s)
Biochemical IC50	23 nM	Half-maximal inhibitory concentration against full-length SHP2 protein in a biochemical assay.	[4][7][8]

Cell Line	Parameter	Value	Description	Reference(s)
Detroit 562	Antiproliferation IC50	1.38 μ M	Half-maximal inhibitory concentration for antiproliferative activity after 24 hours of treatment.	[7]
KYSE-520	Antiproliferation IC50	0.297 μ M	Half-maximal inhibitory concentration for antiproliferative activity measured on day 5 after treatment.	[7]

Parameter	Species	Dose	Value	Metric	Reference(s)
Oral Administration	Mouse	20, 40, 80 mg/kg BID	Dose-dependent reduction in tumor volume	Efficacy	[5]
Oral Administration	Mouse	80 mg/kg BID	34% tumor regression	Efficacy	[5]

Signaling Pathways and Mechanism of Action

SHP394 is an allosteric inhibitor that binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2. [9][10] This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its activation and subsequent dephosphorylation of downstream substrates.[9][10] The primary consequence of SHP2 inhibition by **SHP394** is the suppression of the RAS-ERK signaling pathway.[5]



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